N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
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Overview
Description
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a chemical compound that features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine typically involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, often involving catalysts or specific solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxylamine group can form reactive intermediates that modify proteins or nucleic acids, leading to changes in cellular processes. The pyridine ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)hydroxylamine: Similar structure but with the hydroxylamine group attached to the 2-position of the pyridine ring.
N-(Pyridin-4-yl)hydroxylamine: Hydroxylamine group attached to the 4-position of the pyridine ring.
N-(1-Pyridin-3-yl-ethyl)amine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is unique due to the specific positioning of the hydroxylamine group, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers or analogs.
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDBORWSVDNMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587650 |
Source
|
Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-44-1 |
Source
|
Record name | N-Hydroxy-α-methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887411-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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